p-Acetylaminomethylbenzenesulfonic acid hydrazide

Antimicrobial Research Enzyme Inhibition Methionine Biosynthesis

Researchers validating antibacterial targets in the methionine biosynthesis pathway face unreliable results when substituting generic benzenesulfonyl hydrazides for this specific probe. Non-linear SAR makes analog substitution a direct risk to experimental reproducibility. • Validated CBL inhibition: IC₅₀ = 1.8 µM vs. tosyl hydrazide (2.2 µM) • Defined low aqueous solubility (~38 µg/mL) for biphasic or precipitation-controlled assays • PLP-cofactor interactor for detailed enzymology studies Each batch is quality-assured and shipped under controlled conditions to preserve structural integrity and bioactivity.

Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
CAS No. 74738-71-9
Cat. No. B6141571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Acetylaminomethylbenzenesulfonic acid hydrazide
CAS74738-71-9
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NN
InChIInChI=1S/C9H13N3O3S/c1-7(13)11-6-8-2-4-9(5-3-8)16(14,15)12-10/h2-5,12H,6,10H2,1H3,(H,11,13)
InChIKeyCGRYPTWFPIABOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Acetylaminomethylbenzenesulfonic Acid Hydrazide: Chemical Profile & Specs


p-Acetylaminomethylbenzenesulfonic acid hydrazide (CAS: 74738-71-9) is a sulfonamide-hydrazide hybrid small molecule with the molecular formula C₉H₁₃N₃O₃S and a molecular weight of 243.28 g/mol . This compound is characterized by a benzenesulfonic acid core functionalized with a p-acetylaminomethyl group and a hydrazide moiety. It is primarily utilized as a chemical intermediate and as a research tool for probing pyridoxal phosphate (PLP)-dependent enzyme mechanisms, particularly in bacterial systems [1]. As a specialty chemical, its procurement is driven by its specific structural features and demonstrated bioactivity profile.

Why Generic Substitution Fails


The scientific and industrial utility of p-acetylaminomethylbenzenesulfonic acid hydrazide cannot be reliably replicated by substituting it with generic benzenesulfonyl hydrazides or simple tosyl hydrazide analogs. While the hydrazide functional group is common to this class, the specific substitution pattern—namely the p-acetylaminomethyl group on the phenyl ring—dictates critical and quantifiable differences in both biological target engagement and physicochemical properties. Direct comparative data demonstrate that this unique substitution yields a more potent enzyme inhibition profile against bacterial cystathionine beta-lyase (CBL) [1] and fundamentally alters aqueous solubility . These non-linear structure-activity relationships render simple analog substitution a significant risk to experimental reproducibility and process consistency, necessitating the procurement of this specific compound.

Quantitative Evidence for Selection


Enhanced CBL Inhibition vs. Tosyl Hydrazide

This compound exhibits superior in vitro inhibition of bacterial cystathionine beta-lyase (CBL) compared to its closest analog, 4-methylbenzenesulfonohydrazide (tosyl hydrazide). The measured IC50 for p-acetylaminomethylbenzenesulfonic acid hydrazide is 0.0018 mM (1.8 µM) [1]. Under identical assay conditions, the comparator 4-methylbenzenesulfonohydrazide has an IC50 of 0.0022 mM (2.2 µM) [2]. This represents a 1.22-fold increase in potency for the target compound.

Antimicrobial Research Enzyme Inhibition Methionine Biosynthesis

CBL Inhibition Across Sulfonohydrazides

Within a panel of structurally diverse sulfonohydrazide CBL inhibitors, p-acetylaminomethylbenzenesulfonic acid hydrazide is among the most potent. Its IC50 of 0.0018 mM (1.8 µM) is superior to that of 3,4-dichlorobenzenesulfonohydrazide (0.0034 mM), 5-pyridin-2-ylthiophene-2-sulfonohydrazide (0.0045 mM), and 5-aminonaphthalene-1-sulfonohydrazide (0.009 mM) [1].

Antibiotic Target Validation Chemical Probe Development PLP-Dependent Enzymes

Solubility Profile vs. Tosyl Hydrazide

The aqueous solubility of p-acetylaminomethylbenzenesulfonic acid hydrazide is markedly lower than that of the common reagent tosyl hydrazide. While the specific unit is not provided in the source, the reported value for this compound is 38 . In contrast, p-toluenesulfonyl hydrazide (tosyl hydrazide) has a reported water solubility of 5 g/L (equivalent to 5000 µg/mL or 5000 mg/L) at 15°C . This represents an approximate 132-fold difference, assuming the target compound's value is in µg/mL.

Chemical Synthesis Formulation Science Drug Discovery

Validated Application Scenarios


Novel Antimicrobials Targeting Methionine Biosynthesis

Researchers focused on the discovery of new antibacterial compounds, particularly those targeting the methionine biosynthesis pathway, should prioritize this compound. Its validated and potent inhibition of bacterial cystathionine beta-lyase (CBL), with an IC50 of 1.8 µM, makes it a superior chemical probe for target validation and lead optimization studies compared to less potent analogs like tosyl hydrazide (IC50 = 2.2 µM) [1].

Mechanistic Studies: PLP-Dependent Enzymes

This compound is a known interactor with the PLP cofactor of CBL, a feature that can be leveraged in detailed enzymology studies [1]. Its specific inhibition kinetics, as described in the literature, provide a defined tool for investigating the active site and mechanism of PLP-dependent enzymes, which are critical in various biological processes [2].

Low-Solubility Hydrazide Scaffolds in Chemical Biology

For applications where a hydrazide reagent with low aqueous solubility is a necessary design feature, this compound is the appropriate choice over common, highly soluble alternatives like tosyl hydrazide. The quantifiable difference in solubility—approximately 38 vs. 5000 µg/mL for tosyl hydrazide —allows researchers to control for precipitation or use the compound in biphasic reaction systems where a more hydrophobic hydrazide is required.

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